molecular formula C13H12ClNO3S B2489832 methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate CAS No. 339009-49-3

methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate

Cat. No.: B2489832
CAS No.: 339009-49-3
M. Wt: 297.75
InChI Key: HYAHSLXOSUMVDM-UHFFFAOYSA-N
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Description

Methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate is an organic compound that features a thienyl group, a chlorobenzyl group, and a carbamate group

Preparation Methods

The synthesis of methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate typically involves the reaction of 3-hydroxy-2-thiophenecarboxylic acid with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylic acid. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

Methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

Methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate can be compared with other similar compounds, such as:

    Methyl 4-chloro-3-nitrobenzoate: Another compound with a chlorobenzyl group, but with different functional groups and properties.

    Methyl 3-(4-chlorophenyl)propanoate: A compound with a similar chlorobenzyl group but different overall structure and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[3-[(4-chlorophenyl)methoxy]thiophen-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-17-13(16)15-12-11(6-7-19-12)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAHSLXOSUMVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CS1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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